molecular formula C24H27N3O2 B2466703 1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-57-9

1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2466703
CAS No.: 876887-57-9
M. Wt: 389.499
InChI Key: BEEVUFQCTZAWSK-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.499. The purity is usually 95%.
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Scientific Research Applications

Potential in Electroluminescent Layers

Research by Dobrikov et al. (2011) discusses the synthesis of low-molecular weight compounds, including those similar in structure to 1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, for potential application in organic light-emitting devices (OLEDs). These compounds showed promise in the creation of color electroluminescent structures, with particular emphasis on their photophysical properties in solution and in polymer films (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Synthesis and Structural Studies

Synthesis of Related Compounds

Ciber et al. (2023) reported on the synthesis of a compound with a similar structure to the chemical . Their work confirmed the structure of the newly synthesized compound using various spectroscopic techniques, contributing to the understanding of its chemical properties and potential applications (Ciber et al., 2023).

Exploration in Organic Synthesis

Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which share structural similarities with the compound . Their research into the reaction mechanisms and yields can provide valuable insights for the synthesis and application of related compounds (Goli-Garmroodi et al., 2015).

Properties

IUPAC Name

4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-4-11-26-16-19(15-23(26)28)24-25-21-7-5-6-8-22(21)27(24)12-13-29-20-10-9-17(2)18(3)14-20/h4-10,14,19H,1,11-13,15-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEVUFQCTZAWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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